molecular formula C10H12BrClN2O2 B13025975 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide

Cat. No.: B13025975
M. Wt: 307.57 g/mol
InChI Key: SMKQISZNXBSFGL-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H12BrClN2O2. This compound is notable for its unique structure, which includes both bromine and chlorine substituents on a dimethylphenoxy ring, as well as an acetohydrazide functional group. These features make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-4-chloro-3,5-dimethylphenol.

    Etherification: This phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form 2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetic acid.

    Hydrazide Formation: The acetic acid derivative is then converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The hydrazide group can participate in redox reactions, potentially forming different oxidation states or reducing agents.

    Condensation Reactions: The acetohydrazide group can react with aldehydes and ketones to form hydrazones and azines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

    Substitution Products: Various substituted phenoxy derivatives.

    Oxidation Products: Oxidized forms of the hydrazide group.

    Condensation Products: Hydrazones and azines.

Scientific Research Applications

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    2-(2-Bromo-4,5-dimethylphenoxy)acetohydrazide: Similar structure but with different substitution patterns, leading to variations in chemical behavior and applications.

Uniqueness

2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide is unique due to the combination of bromine and chlorine substituents, which can significantly influence its chemical reactivity and potential applications. This dual halogenation can enhance its utility in various synthetic and research contexts.

Properties

Molecular Formula

C10H12BrClN2O2

Molecular Weight

307.57 g/mol

IUPAC Name

2-(2-bromo-4-chloro-3,5-dimethylphenoxy)acetohydrazide

InChI

InChI=1S/C10H12BrClN2O2/c1-5-3-7(16-4-8(15)14-13)9(11)6(2)10(5)12/h3H,4,13H2,1-2H3,(H,14,15)

InChI Key

SMKQISZNXBSFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OCC(=O)NN

Origin of Product

United States

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